4-(furan-2-yl)-6-methyl-N-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound belongs to the Biginelli-type dihydropyrimidine (DHPM) family, characterized by a tetrahydropyrimidine core with diverse substituents. The structure includes:
- C-6 position: A methyl group, enhancing steric and electronic stability.
- C-2 position: A sulfanylidene (thioxo) moiety, critical for radical scavenging and redox activity.
- C-5 position: An N-phenyl carboxamide, influencing solubility and target binding via π-π interactions.
DHPM derivatives are known for pharmacological activities, including antioxidant, antimicrobial, and antihypertensive effects .
Properties
IUPAC Name |
4-(furan-2-yl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-13(15(20)18-11-6-3-2-4-7-11)14(19-16(22)17-10)12-8-5-9-21-12/h2-9,14H,1H3,(H,18,20)(H2,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZZIBGHWULBSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CO2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-yl)-6-methyl-N-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step reactions. One common method includes the condensation of furan-2-carbaldehyde with appropriate amines and thiourea under acidic conditions to form the pyrimidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, often leading to the formation of furan-2,5-diones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: Furan-2,5-diones.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The exact mechanism of action for this compound is not fully understood. it is believed to interact with microbial cell membranes, disrupting their integrity and leading to cell death. The furan and pyrimidine rings may play a crucial role in binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs:
Key Observations:
Chlorophenyl/Heteroaryl Groups: Improve antimicrobial activity but reduce antioxidant efficacy due to increased hydrophobicity .
C-5 Carboxamide vs. Esters: Generally show better radical scavenging, possibly due to labile ester groups facilitating hydrogen donation .
Thioxo Moiet : Critical for redox activity. All compounds with this group demonstrated moderate-to-strong antioxidant or antimicrobial effects .
Biological Activity Gaps :
- The target compound lacks direct antioxidant data but shares structural motifs with active esters (e.g., furan-2-yl and thioxo).
- Carboxamide derivatives with bulky C-4 groups (e.g., 3,4-dimethoxyphenyl) prioritize stability over activity .
Research Implications
- Antioxidant Potential: The target compound’s furan and thioxo groups suggest untapped antioxidant activity, warranting DPPH and FRAP assays.
- Pharmacological Optimization : Introducing electron-donating groups (e.g., -OCH₃) to the phenyl carboxamide could enhance bioavailability .
Biological Activity
4-(Furan-2-yl)-6-methyl-N-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine core with a furan ring and a phenyl group, contributing to its unique reactivity and biological profile. Its molecular formula is CHNOS, with a molecular weight of approximately 270.34 g/mol.
Antioxidant Activity
Research has shown that derivatives of tetrahydropyrimidines exhibit notable antioxidant properties. A study evaluated various derivatives for their ability to scavenge free radicals and concluded that compounds similar to 4-(furan-2-yl)-6-methyl-N-phenyl-2-sulfanylidene demonstrated significant antioxidant activity, with some exhibiting IC50 values comparable to established antioxidants .
Antiviral Activity
A related study focused on the synthesis of N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides for their inhibitory effects on HIV integrase. Although these derivatives did not show effective inhibition against HIV at non-cytotoxic concentrations, the study highlighted the potential for further modifications to enhance antiviral efficacy .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Similar compounds have been evaluated for their antibacterial and antifungal activities, showing promising results against various pathogens. The presence of the furan ring is often linked to enhanced bioactivity due to its ability to interact with biological targets.
Synthesis
The synthesis of this compound typically involves the Biginelli reaction or related methodologies that allow for the formation of pyrimidine derivatives. The process generally includes:
- Condensation : Reacting furan derivatives with phenyl and methyl groups under acidic conditions.
- Cyclization : Facilitating the formation of the tetrahydropyrimidine structure.
- Functionalization : Introducing sulfanylidene groups to enhance biological activity.
Case Study 1: Antioxidant Evaluation
In a study investigating Biginelli-type pyrimidines, several derivatives were synthesized and assessed for their antioxidant capacity. The compound 4-(furan-2-yl)-6-methyl-N-phenyl exhibited significant free radical scavenging activity, particularly in assays measuring DPPH and HO scavenging abilities .
Case Study 2: Antiviral Screening
Another investigation focused on the antiviral potential of similar tetrahydropyrimidine compounds against HIV integrase. While the tested compounds did not inhibit viral replication effectively at low concentrations, they provided insights into structural modifications that could enhance their antiviral properties in future studies .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
